![molecular formula C13H19N3 B11803077 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine](/img/structure/B11803077.png)
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine is a specialized chemical compound known for its unique structure and versatile applications. This compound features a piperazine ring substituted with a methyl group and a vinylpyridine moiety, making it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 6-methyl-5-vinylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The vinylpyridine moiety may participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways, affecting processes such as cell growth and metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(6-Methyl-5-vinylpyridin-2-yl)piperazine: This compound lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethan-1-one:
Eigenschaften
Molekularformel |
C13H19N3 |
---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-(5-ethenyl-6-methylpyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C13H19N3/c1-4-12-5-6-13(14-11(12)2)16-9-7-15(3)8-10-16/h4-6H,1,7-10H2,2-3H3 |
InChI-Schlüssel |
IQUSFMVFMBOSTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.